molecular formula C19H18N2O4S B5471559 3-[(isopropylamino)sulfonyl]-5-quinolin-5-ylbenzoic acid

3-[(isopropylamino)sulfonyl]-5-quinolin-5-ylbenzoic acid

Cat. No.: B5471559
M. Wt: 370.4 g/mol
InChI Key: CTZYNKPNYBOGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(isopropylamino)sulfonyl]-5-quinolin-5-ylbenzoic acid” is a complex organic molecule that contains several functional groups, including an isopropylamino group, a sulfonyl group, a quinoline ring, and a benzoic acid group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

3-(propan-2-ylsulfamoyl)-5-quinolin-5-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-12(2)21-26(24,25)15-10-13(9-14(11-15)19(22)23)16-5-3-7-18-17(16)6-4-8-20-18/h3-12,21H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZYNKPNYBOGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=C3C=CC=NC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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